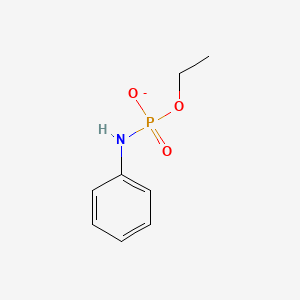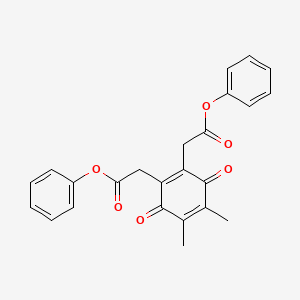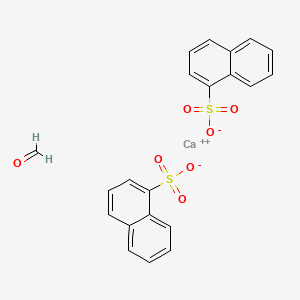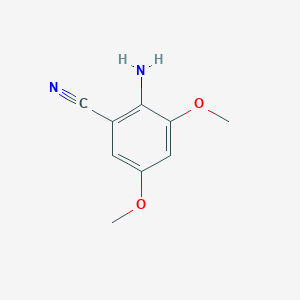
2-Amino-3,5-dimethoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3,5-dimethoxybenzonitrile is an organic compound with the molecular formula C9H10N2O2 It is a derivative of benzonitrile, featuring amino and methoxy substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-dimethoxybenzonitrile typically involves the nitration of 3,5-dimethoxyaniline followed by a Sandmeyer reaction to introduce the nitrile group. The reaction conditions often include the use of sodium nitrite and copper(I) cyanide under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3,5-dimethoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-3,5-dimethoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-3,5-dimethoxybenzonitrile depends on its specific application. In medicinal chemistry, it may act as a precursor to compounds that interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the derivative being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4,5-dimethoxybenzonitrile
- 2,3-Dimethoxybenzonitrile
- 2,4-Dimethoxybenzonitrile
- 2,5-Dimethoxybenzonitrile
Uniqueness
2-Amino-3,5-dimethoxybenzonitrile is unique due to the specific positioning of its amino and methoxy groups, which can influence its reactivity and the types of derivatives that can be synthesized from it. This positional specificity can lead to unique biological activities and applications in various fields .
Propriétés
Numéro CAS |
63096-44-6 |
|---|---|
Formule moléculaire |
C9H10N2O2 |
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
2-amino-3,5-dimethoxybenzonitrile |
InChI |
InChI=1S/C9H10N2O2/c1-12-7-3-6(5-10)9(11)8(4-7)13-2/h3-4H,11H2,1-2H3 |
Clé InChI |
IKOPSGDYHPLOES-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


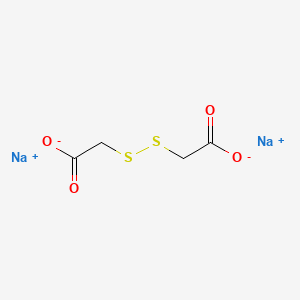
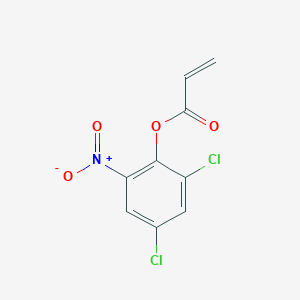
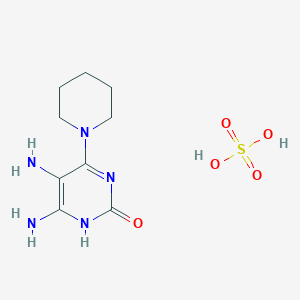
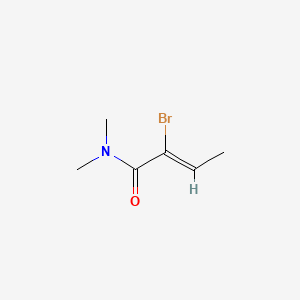
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14498027.png)
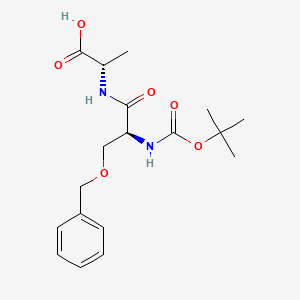
![2-[2-(2-Hydroxyethyl)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14498058.png)

![3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate](/img/structure/B14498068.png)
![3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B14498069.png)

